Pregnanolone sulfate (pyridinium)
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Overview
Description
Pregnanolone sulfate (pyridinium) is an endogenous neurosteroid known for its inhibitory effects on NMDA receptors and its neuroprotective properties . As a sulfated steroid, it is derived from pregnenolone and plays a significant role in modulating various ion channels, transporters, and enzymes . This compound has garnered attention for its potential therapeutic applications in neuroprotection and cognitive enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnanolone sulfate (pyridinium) is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation reaction typically involves the use of sulfotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Industrial Production Methods: Industrial production of pregnanolone sulfate (pyridinium) involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pregnanolone sulfate (pyridinium) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pregnanolone sulfate can yield pregnenolone .
Scientific Research Applications
Pregnanolone sulfate (pyridinium) has a wide range of scientific research applications, including:
Mechanism of Action
Pregnanolone sulfate (pyridinium) exerts its effects by modulating various ion channels and receptors. It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . Additionally, it interacts with other receptors such as AMPA, kainate, and glycine receptors, and may also affect potassium and voltage-gated sodium channels . The compound’s neuroprotective effects are attributed to its ability to inhibit voltage-gated calcium channels and activate sigma receptors .
Comparison with Similar Compounds
Pregnanolone sulfate (pyridinium) can be compared with other similar compounds such as:
Pregnenolone sulfate: A closely related steroid with similar modulatory effects on ion channels.
Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with neuroprotective properties.
Allopregnanolone: A neurosteroid with positive allosteric modulation of the GABA A receptor.
Uniqueness: Pregnanolone sulfate (pyridinium) is unique due to its dual modulatory effects on both inhibitory and excitatory receptors, making it a versatile compound for studying neurosteroid interactions and potential therapeutic applications .
Properties
Molecular Formula |
C26H39NO5S |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |
InChI Key |
MRONXFCVCNETJP-GEVXNLERSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Origin of Product |
United States |
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